1H-Benzotriazole-6,7-diamine
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Overview
Description
1H-Benzotriazole-6,7-diamine is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzotriazole-6,7-diamine typically involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid. This process proceeds via diazotization of one of the amine groups, followed by cyclization to form the benzotriazole ring . The reaction is usually carried out at low temperatures (5–10 °C) to improve yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzotriazole-6,7-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted benzotriazole derivatives .
Scientific Research Applications
1H-Benzotriazole-6,7-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzotriazole-6,7-diamine involves its interaction with molecular targets and pathways in biological systems. The compound’s large conjugated system allows it to form π–π stacking interactions and hydrogen bonds with enzymes and receptors. These interactions enable it to modulate various biological processes, making it a potent bioactive molecule .
Comparison with Similar Compounds
4,5,6,7-Tetrabromo-1H-1,2,3-benzotriazole (TBB): Known for its inhibitory activity against protein kinase CK2.
4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi): Another CK2 inhibitor with similar properties.
4,5,6,7-Tetrabromo-1H-benzimidazole-2-N,N-dimethylamine (DMAT): Also a CK2 inhibitor.
Uniqueness: 1H-Benzotriazole-6,7-diamine is unique due to its specific amino substitutions, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in synthetic chemistry and medicinal research .
Properties
Molecular Formula |
C6H7N5 |
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Molecular Weight |
149.15 g/mol |
IUPAC Name |
2H-benzotriazole-4,5-diamine |
InChI |
InChI=1S/C6H7N5/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,7-8H2,(H,9,10,11) |
InChI Key |
CZTHUIMQPRSFEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1N)N |
Origin of Product |
United States |
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